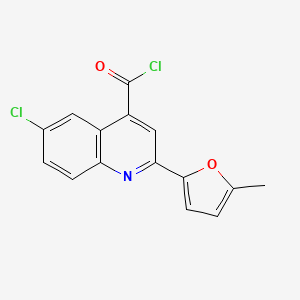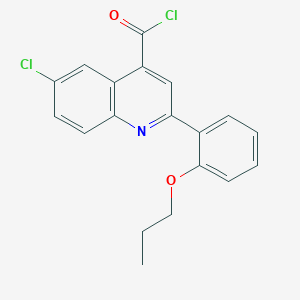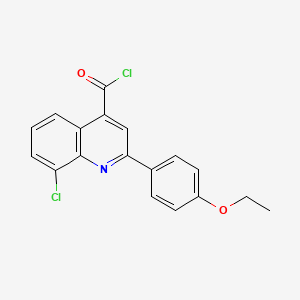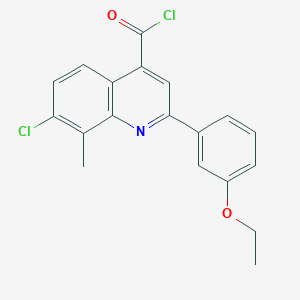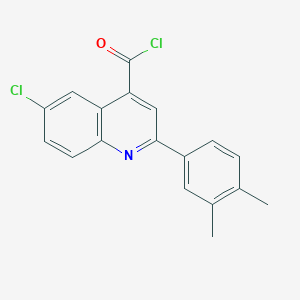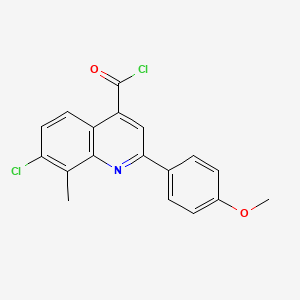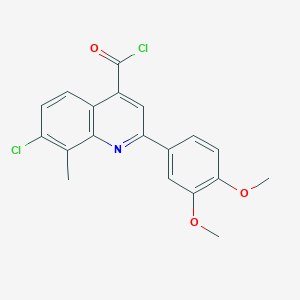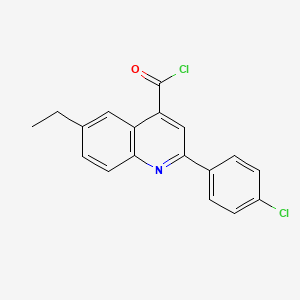
2-(4-氯苯基)-6-乙基喹啉-4-酰氯
描述
The compound “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” are not available, similar compounds are often synthesized through reactions involving arylamine compounds and acyl chlorides .Molecular Structure Analysis
The molecular structure of a compound like “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” would likely be determined using techniques such as X-ray crystallography .科学研究应用
合成和化学反应
异喹啉和异喹啉酮的合成:2-(2-锂代苯基)乙基氯化物,一种相关的化合物,用于合成1,2,3,4-四氢异喹啉和3,4-二氢-1(2H)-异喹啉酮。本研究重点介绍了利用与亚胺和异氰酸酯反应生成异喹啉和异喹啉酮的方法 (Campbell 等人,1996).
环金属配合物的合成:环钯化2-(4-溴苯基)吡啶(bpp)配合物(结构相关)已被合成和表征,表明在发光性质和氧化/铃木偶联反应中具有潜在应用 (徐等人,2014).
醇的荧光衍生化试剂:一种相关的化合物,6-甲氧基-2-甲磺酰基喹啉-4-酰氯,已被确定为高效液相色谱中一级和二级醇的高灵敏度荧光衍生化试剂 (吉田等人,1992).
抗菌剂:二聚体2-(2-氯苯基)-喹唑啉-4-酮,具有相似的化学结构,显示出作为抗菌剂对抗各种细菌菌株的潜力 (德赛等人,2011).
物理和化学性质
光谱和量子化学研究:对3-((2-氯苯基)(哌啶-1-基)甲基)-4-羟基-1-苯基喹啉-2(1H)-酮(一种相关的化合物)的研究包括其晶体结构、分子几何、超极化率和振动分析,提供了对类似喹啉衍生物理性质的见解 (法特玛等人,2017).
氯化锂诱导的溶剂分解:对氯化锂诱导的环钯化配体从氯(配体-C,N)三苯基膦钯(II)配合物(包括8-甲基喹啉等化合物)解离的研究揭示了此类氯喹啉衍生物在乙酸溶剂中的反应模式 (里亚博夫,1984).
光电和非线性性质:探索氢喹啉衍生物(包括4-(4-氯苯基)-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-腈)的光电、非线性和电荷传输性质,提供了它们作为多功能材料的潜力的见解 (伊尔凡等人,2020).
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Related compounds such as indole derivatives have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
安全和危害
The safety and hazards associated with a compound like “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. As with any chemical, appropriate safety precautions should be taken when handling it .
未来方向
The future directions for research into a compound like “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, further studies could be conducted to explore its efficacy and safety in preclinical and clinical trials .
生化分析
Biochemical Properties
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways . This inhibition results in the disruption of downstream signaling events, ultimately affecting cellular functions such as proliferation and survival. Furthermore, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and toxicity. In vitro studies have shown that 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride remains stable under controlled conditions for extended periods . Its degradation products may exhibit different biochemical properties, which could impact long-term cellular functions. In vivo studies have also highlighted the potential for cumulative effects with prolonged exposure.
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dose optimization to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound on cellular functions.
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride can influence its efficacy and toxicity, highlighting the importance of understanding its distribution profile.
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride plays a crucial role in its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The subcellular distribution of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-(4-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-2-11-3-8-16-14(9-11)15(18(20)22)10-17(21-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMGVFRZJOZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207225 | |
| Record name | 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-91-2 | |
| Record name | 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


